molecular formula C23H27N5O3 B13396395 N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine

N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine

Cat. No.: B13396395
M. Wt: 421.5 g/mol
InChI Key: OKAQHVJSXLGXET-UHFFFAOYSA-N
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Description

(S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structural features, which include a tetrazole ring, a biphenyl group, and a butyramido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile group.

    Amidation Reaction: The biphenyl-tetrazole intermediate is then subjected to an amidation reaction with a suitable amine to form the butyramido moiety.

    Final Coupling: The final step involves coupling the butyramido intermediate with a chiral auxiliary to obtain the desired (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of (S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

(S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural features can be exploited in the design of novel materials with specific properties, such as conductivity or stability.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the development of new catalysts, polymers, or other industrially relevant materials.

Mechanism of Action

The mechanism of action of (S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural elements allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The biphenyl and tetrazole moieties play crucial roles in this binding process, while the butyramido group contributes to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid: This compound is unique due to its specific combination of structural features.

    (S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-ethylbutanoic acid: A similar compound with an ethyl group instead of a methyl group, which may result in different reactivity and biological activity.

    (S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)acetamido)-3-methylbutanoic acid: Another related compound with an acetamido group, which can influence its chemical properties and applications.

Uniqueness

The uniqueness of (S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid lies in its specific combination of structural elements, which confer distinct chemical reactivity and potential applications. The presence of the tetrazole ring, biphenyl group, and butyramido moiety allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

2-[butanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C23H27N5O3/c1-4-7-20(29)28(21(15(2)3)23(30)31)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)22-24-26-27-25-22/h5-6,8-13,15,21H,4,7,14H2,1-3H3,(H,30,31)(H,24,25,26,27)

InChI Key

OKAQHVJSXLGXET-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

Origin of Product

United States

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